rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans
Description
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans (CAS: 1531639-83-4) is a chiral piperidine derivative characterized by a benzyl group at the N1 position, three methyl substituents (at C2, C5, and C5'), and an amine group at C3 in a trans stereochemical configuration. Its molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol . The compound is commercially available through suppliers like Aaron Chemicals LLC, with prices ranging from $336.00 (50 mg) to $1,361.00 (1 g) .
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,5,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3 |
InChI Key |
CIORMUPKAICPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Key Disconnections
The following disconnections represent viable synthetic pathways:
- N-Benzylation: Introduction of the benzyl group via reductive amination or alkylation
- Construction of the substituted piperidine ring with controlled stereochemistry
- Introduction of the amine functionality at the 3-position
- Incorporation of methyl groups at the 2- and 5-positions
Starting Material Selection
The choice of starting material is critical for efficient synthesis. Potential starting materials include:
- Pyroglutaminol derivatives for stereocontrolled ring construction
- Pre-formed piperidine scaffolds for functionalization
- Acyclic precursors for ring-closing strategies
Synthesis Route via Stereoselective Piperidine Construction
One established approach for synthesizing trans-configured piperidines involves starting from chiral pyroglutaminol, as described for related structures in the literature.
Synthesis from Pyroglutaminol
The synthetic sequence involves:
- Condensation of S(l) or R(d)-pyroglutaminol with benzaldehyde in the presence of an acid catalyst to form a bicyclic intermediate.
- Alkylation with iodomethane to introduce a methyl group, resulting in the formation of both cis and trans isomers in approximately 6:1 ratio, with separation performed via column chromatography.
- Reduction of the trans isomer using LiAlH₄ to obtain the substituted prolinol.
- Ring expansion treatment with trifluoroacetic anhydride and triethylamine to form the desired piperidine ring with retained stereochemistry.
- Additional functionalization steps to introduce the 5,5-dimethyl groups and the 3-amine functionality.
This route is particularly valuable as it establishes the trans stereochemistry early in the synthesis. The complete reaction scheme is presented below:
S(l)/R(d)-pyroglutaminol + benzaldehyde (acid catalyst) → bicyclic intermediate
bicyclic intermediate + CH₃I → cis/trans mixture (6:1)
trans isomer + LiAlH₄ → substituted prolinol
substituted prolinol + (CF₃CO)₂O/Et₃N → piperidine ring with trans stereochemistry
Stereochemical Considerations
The stereochemical outcome in this approach is controlled by:
- The initial chirality of the pyroglutaminol starting material
- The selective separation of the trans-configured intermediate
- Retention of stereochemistry during the ring expansion step
This approach allows for the synthesis of either enantiomer by selecting the appropriate enantiomer of pyroglutaminol, or the racemic mixture by using racemic starting material.
The introduction of the benzyl group onto the piperidine nitrogen represents a critical step in the synthesis.
Reductive Amination Method
Based on established procedures for benzylating heterocyclic amines, the following approach can be employed:
- Reaction of the appropriate piperidine derivative with benzaldehyde to form an imine intermediate
- Reduction of the imine using sodium borohydride in acetic acid to form the benzyl amine product
This method has been demonstrated to produce benzyl amine derivatives in 50-75% yields through direct reductive amination with sodium borohydride-acetic acid reducing system.
Optimization of Benzylation Conditions
For optimal benzylation, the following reaction parameters should be considered:
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | Highest yield (77%) |
| MeOH | Moderate yield (64%) | |
| MeCN | Moderate yield (57%) | |
| THF | Moderate yield (60%) | |
| DCM | Low yield (28%) | |
| Base | Et₃N | Good yield (77%) |
| Pyridine | Moderate yield (67%) | |
| NaHCO₃ | Moderate yield (64%) | |
| K₂CO₃ | Good yield (79%) but side products observed | |
| Reagent equivalents | 1.2 equiv. | Excellent yield (91%) |
| 1.1 equiv. | Good yield (84%) | |
| 1.0 equiv. | Moderate yield (77%) | |
| Temperature | Room temperature | Optimal |
| Elevated temperature | Decreased yield due to reagent degradation |
These optimized conditions provide a reliable approach to N-benzylation of piperidine derivatives.
Alternative Synthetic Approach via Functionalized Piperidine Intermediates
An alternative approach involves starting with a 2,5,5-trimethylpiperidin-3-amine intermediate and introducing the benzyl group through selective N-alkylation.
Synthesis of 2,5,5-Trimethylpiperidin-3-amine
The synthesis of the piperidine core with the required substitution pattern can proceed through:
- Preparation of a geminal dimethylated cyclohexanone derivative
- Introduction of the 2-methyl group via alkylation
- Conversion to the 3-amino derivative through reductive amination or azide reduction
- Establishment of the trans stereochemistry through selective reduction or epimerization
Selective N-Benzylation
For selective N-benzylation of the piperidine nitrogen (rather than the 3-amine), several strategies can be employed:
- Protection of the 3-amine using Boc, Cbz, or other protecting groups
- Benzylation of the piperidine nitrogen
- Deprotection of the 3-amine
Alternatively, the selectivity can be achieved through careful control of reaction conditions, exploiting the different reactivity of the secondary piperidine nitrogen versus the primary 3-amine.
Optimization of Reaction Conditions
Fine-tuning of reaction conditions is essential for maximizing yield and stereoselectivity in the preparation of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine.
Solvent Effects
Solvent selection significantly impacts reaction efficiency, particularly for the benzylation steps. Polar aprotic solvents like DMF generally provide superior results compared to less polar alternatives, as demonstrated by the yield comparisons presented in Section 4.2.
Base Selection
The choice of base is critical for achieving optimal yields while minimizing side reactions. Triethylamine represents a balanced option for many of the key transformations, offering good yields without promoting undesired reactions such as over-alkylation.
Temperature and Reaction Time Considerations
Most of the critical steps in the synthesis, particularly those involving stereochemical control, are optimally performed at controlled temperatures:
- Condensation reactions: 0°C to room temperature
- Alkylation reactions: -78°C to 0°C for stereoselectivity
- Reduction steps: 0°C with careful warming to room temperature
- Benzylation: Room temperature with extended reaction times (12-24 hours)
Elevated temperatures should generally be avoided, particularly during the benzylation steps, as they can lead to reagent degradation and decreased yields.
Analytical Characterization
Comprehensive characterization of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine is essential for confirming structure and purity.
Spectroscopic Data
| Analytical Method | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (benzyl group), N-CH₂-Ph, methine protons at positions 2 and 3, gem-dimethyl at position 5, primary amine protons |
| ¹³C NMR | Signals for aromatic carbons, methylene carbon of benzyl group, methine carbons at positions 2 and 3, quaternary carbon at position 5, gem-dimethyl carbons |
| MS | Molecular ion peak at m/z 232.36, fragmentation pattern consistent with benzyl loss and piperidine ring fragmentation |
| IR | N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C-N stretching |
Chromatographic Analysis
HPLC analysis using appropriate chiral columns can be employed to assess enantiomeric purity if single enantiomers are desired rather than the racemic mixture.
Comparison of Synthetic Routes
Multiple synthetic approaches for rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine can be compared based on key performance indicators:
| Synthetic Route | Advantages | Disadvantages | Overall Yield (est.) | Number of Steps |
|---|---|---|---|---|
| Pyroglutaminol approach | - Established stereochemical control - Well-documented precedent for similar structures - Flexibility for single enantiomer synthesis |
- Multiple steps - Requires separation of isomers - Potentially costly starting materials |
20-30% | 7-9 |
| Functionalized piperidine approach | - Potentially shorter sequence - More direct access to target |
- Challenging stereochemical control - Potential selectivity issues during benzylation |
25-35% | 5-7 |
| Reductive alkylation approach | - Operationally simple benzylation - Mild conditions - Good functional group tolerance |
- Requires pre-formed piperidine core - Potential for over-alkylation |
50-75% (for benzylation step) | Variable |
The optimal synthetic approach will depend on specific requirements including scale, available starting materials, and whether single enantiomers or the racemic mixture is desired.
Chemical Reactions Analysis
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups, using reagents such as alkyl halides or acyl chlorides, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
BCL6 Degradation
Recent studies have highlighted the role of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine as a potential BCL6 degrader. BCL6 is a transcriptional repressor implicated in various lymphoid malignancies. The compound's structure allows it to interact with the BCL6 protein, leading to its degradation via the proteasomal pathway. This mechanism is particularly relevant for developing therapies for cancers where BCL6 plays a critical role.
- Case Study : A study demonstrated that derivatives of this compound exhibited improved binding affinity to the BCL6 BTB domain and enhanced degradation efficacy compared to previous compounds. The compound's specific stereochemistry was found to be crucial for its activity .
Antiproliferative Activity
The antiproliferative effects of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine have been evaluated in various cancer cell lines. The data indicate that this compound can inhibit cell proliferation effectively.
| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 DC50 (nM) | Karpas 422 DC50 (nM) |
|---|---|---|---|
| rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine | 2.2 | 0.7 | 1.0 |
This table illustrates the potency of the compound in degrading BCL6 and its potential as an anticancer agent .
Structure–Activity Relationships (SAR)
Research into the structure–activity relationships of piperidine derivatives has shown that specific substitutions on the piperidine ring significantly influence their pharmacological activity. For instance, modifications that enhance hydrophilicity while maintaining lipophilicity have been shown to improve degradation efficacy without compromising binding affinity .
Mechanism of Action
The mechanism of action of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. Additionally, the benzyl and trimethyl groups contribute to the compound’s binding affinity and selectivity, influencing its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of nitrogen-containing heterocycles with biological relevance. Below is a comparison with structurally related compounds, focusing on molecular features, synthesis, and applications:
Key Observations:
Structural Diversity: The target compound features a piperidine ring with stereochemical complexity, whereas the triazine derivatives in utilize a 1,3,5-triazine core with aryl substituents. Both classes incorporate nitrogen-rich scaffolds, but the triazine compounds prioritize planar aromatic systems for DNA intercalation or enzyme inhibition .
Synthesis and Availability :
- The target compound is commercially available but lacks detailed synthesis protocols in the evidence. In contrast, the triazine derivatives were synthesized via nucleophilic substitution on 2-chloro-1,3,5-triazine, with yields and characterization data (e.g., NMR, elemental analysis) explicitly reported .
Biological Activity: The triazine derivatives exhibit antileukemic activity (IC₅₀ values: 1.8–5.6 µM), attributed to their ability to interact with cellular targets like kinases or DNA.
Stereochemical Considerations :
- The racemic trans configuration of the target compound introduces stereochemical diversity absent in the triazine derivatives. This could influence binding affinity in enantioselective reactions or biological systems, though further studies are needed .
Biological Activity
The compound rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 248.38 g/mol
- CAS Number : 1531639-83-4
The compound features a piperidine ring substituted with a benzyl group and two additional methyl groups at specific positions, contributing to its unique pharmacological properties.
Studies have indicated that piperidine derivatives often interact with various neurotransmitter receptors. Specifically, rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine may exhibit activity through:
- Dopaminergic Pathways : Potential modulation of dopamine receptors.
- Serotonergic Pathways : Interaction with serotonin receptors leading to altered mood and behavior.
Antagonistic Effects
Research has shown that compounds similar to rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine demonstrate antagonistic effects on chemokine receptors. For instance:
- CCR3 Receptor Antagonism : The compound may inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential therapeutic applications in allergic conditions and asthma management .
In Vivo Studies
In vivo studies have highlighted the compound's potential for treating neurodegenerative diseases:
- Huntington's Disease : As indicated in patent literature, derivatives of this compound class are being explored for their efficacy in treating Huntington's disease by modulating neuroprotective pathways .
Case Study 1: CCR3 Antagonism
A study involving a series of benzyl-piperidine derivatives demonstrated that the introduction of specific N-substituents significantly improved binding affinity and antagonistic potency against CCR3 receptors. The findings suggest that modifications to the piperidine structure can enhance therapeutic efficacy against inflammatory diseases .
Case Study 2: Neuroprotective Properties
In preclinical models of Huntington's disease, compounds structurally related to rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine exhibited neuroprotective effects by reducing neuronal apoptosis and promoting survival pathways. This suggests a promising avenue for further research into its therapeutic applications in neurodegeneration .
Research Findings Summary Table
Q & A
Q. How can the stereochemistry of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans be experimentally confirmed?
- Methodological Answer: Use X-ray crystallography with the SHELXL program for refinement to resolve stereochemical assignments. For example, collect single-crystal data at high resolution (≤1.0 Å) and analyze torsion angles and hydrogen-bonding networks to distinguish between cis and trans configurations. Cross-validate results with NMR coupling constants (e.g., values for vicinal protons) and NOESY/ROESY experiments to confirm spatial proximity of substituents .
Q. What precautions are critical when handling this amine compound in laboratory settings?
- Methodological Answer: Due to potential toxicity and reactivity of secondary amines, use glove boxes or fume hoods for synthesis and purification. Store under inert gas (N/Ar) to prevent oxidation. Refer to safety protocols for similar benzyl-substituted amines, such as avoiding ignition sources and using non-polar solvents (e.g., hexane/ethyl acetate) for chromatography to minimize decomposition .
Q. Which analytical techniques are most effective for assessing purity and isomer composition?
- Methodological Answer: Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a hexane/isopropanol mobile phase to separate enantiomers. Quantify purity via GC-MS or LC-HRMS , and use -NMR to detect diastereomeric splitting in carbonyl or aromatic regions. For trace impurities, combine DSC (differential scanning calorimetry) with TGA to monitor thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR-derived structural models and X-ray crystallography data?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Perform variable-temperature NMR to identify conformational flexibility. Complement with DFT calculations (e.g., Gaussian 16) to model low-energy conformers and compare with X-ray torsion angles. If ambiguity persists, use synchrotron radiation for higher-resolution crystallographic data or EPR spectroscopy for radical intermediates .
Q. What synthetic strategies enhance selectivity for the trans isomer during piperidine ring formation?
- Methodological Answer: Optimize Mannich reaction conditions by using bulky Lewis acids (e.g., Ti(OPr)) to sterically bias ring closure. Alternatively, employ asymmetric catalysis with chiral ligands (e.g., BINAP or Jacobsen’s salen complexes) during reductive amination. For kinetic control, use low temperatures (−78°C) and polar aprotic solvents (e.g., DMF) to favor the trans transition state .
Q. How can low yields during N-benzylation of the piperidine precursor be mitigated?
- Methodological Answer: Low yields may stem from competitive elimination or over-alkylation. Introduce protecting groups (e.g., Boc on the amine) before benzylation, then deprotect under mild acidic conditions (e.g., TFA/DCM). Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to improve reaction efficiency. Monitor intermediates via in-situ IR or Raman spectroscopy to optimize stoichiometry .
Data Contradiction Analysis
Q. How should researchers address inconsistent optical rotation values across studies?
- Methodological Answer: Variability may arise from impurities or solvent effects. Standardize measurements using a polarimeter at a fixed wavelength (589 nm) and temperature (25°C). Report solvent-specific optical rotations (e.g., in CHCl vs. HO) and compare with literature values for analogous compounds (e.g., rac-1-benzylpiperidine derivatives). Validate enantiomeric excess via Mosher’s ester analysis or chiral shift reagents (e.g., Eu(hfc)) in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
